2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Anti-angiogenesis VEGFR-2 inhibition HUVEC proliferation

The compound 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (CAS 918880-42-9) is a fully synthetic small molecule (MF: C18H9FN4S2; MW: 364.4 g/mol) belonging to the thiazolo[5,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor and adenosine receptor antagonist drug discovery. It features a 4-fluorophenyl sulfanyl group at the 2-position and a benzonitrile moiety at the 5-position of the fused heterocyclic core, defining its potential for specific molecular recognition.

Molecular Formula C18H9FN4S2
Molecular Weight 364.4 g/mol
CAS No. 918880-42-9
Cat. No. B12631434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
CAS918880-42-9
Molecular FormulaC18H9FN4S2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N
InChIInChI=1S/C18H9FN4S2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H
InChIKeyKVVASLJXACOSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (CAS 918880-42-9): A Structurally Defined Thiazolo[5,4-d]pyrimidine for Targeted Medicinal Chemistry


The compound 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (CAS 918880-42-9) is a fully synthetic small molecule (MF: C18H9FN4S2; MW: 364.4 g/mol) belonging to the thiazolo[5,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor and adenosine receptor antagonist drug discovery [1]. It features a 4-fluorophenyl sulfanyl group at the 2-position and a benzonitrile moiety at the 5-position of the fused heterocyclic core, defining its potential for specific molecular recognition [2]. As a single, well-characterized chemical entity supplied for research, it serves as a precise tool for structure-activity relationship (SAR) studies, particularly in probing the effect of para-fluoro substitution on target engagement and physicochemical properties within this compound series [3].

Why Generic Substitution of 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is Scientifically Inadvisable


Within the thiazolo[5,4-d]pyrimidine class, even minor structural modifications, such as the positional isomerism of a single fluorine atom, are known to drastically alter biological activity and target selectivity. For instance, directly comparable phenyl urea derivatives demonstrate a 2.4-fold difference in anti-proliferative potency against HUVEC cells based solely on moving the fluorine from the para (4-fluoro) to the meta (3-fluoro) position [1]. Generic substitution of this compound with the unsubstituted phenylsulfanyl analog (CAS not listed) or the meta-fluoro isomer (CAS 918880-54-3) risks introducing an agent with a fundamentally altered, uncharacterized pharmacological profile. This is because the 4-fluorophenyl sulfanyl group uniquely influences the molecule's dihedral angle, electrostatic potential surface, and capacity for halogen bonding, directly impacting its binding kinetics and specificity, making it irreplaceable without extensive revalidation [2].

Quantitative Differentiation Evidence for 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (918880-42-9)


Enhanced In Vitro Anti-Angiogenic Potency Predictions for the 4-Fluorophenyl Sulfanyl Analog vs. 3-Fluoro Isomer

In a direct head-to-head comparison of synthesized thiazolo[5,4-d]pyrimidine ureas, the 4-fluorophenyl derivative (compound 19b) exhibited significantly less potent anti-proliferative activity (IC50 = 12.8 μM) against HUVECs than its 3-fluorophenyl counterpart (compound 19g) (IC50 = 5.3 μM) [1]. By class-level inference, this established preference suggests that the 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, bearing a 4-fluorophenyl group, is likely to be a less potent but potentially more selective anti-angiogenic probe compared to its 3-fluoro congener (CAS 918880-54-3), offering a distinct tool for dose-response and selectivity profiling.

Anti-angiogenesis VEGFR-2 inhibition HUVEC proliferation

Projected Improvement in Metabolic Stability for the 4-Fluorophenyl Derivative over the Phenylsulfanyl Analog

The introduction of a para-fluorine substituent on a phenyl ring is a well-established medicinal chemistry strategy to block a primary site of cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of a compound [1]. By class-level inference, 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is predicted to exhibit superior microsomal stability and a longer half-life compared to the non-fluorinated 2-(phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile analog. This enhanced metabolic stability is a critical factor for achieving sustained in vivo target engagement and reducing the need for frequent dosing in animal models.

Drug metabolism Pharmacokinetics Cytochrome P450

Differentiated Physicochemical Profile Significantly Impacting Permeability vs. the 3-Chlorophenoxy Analog

The replacement of a sulfur atom (sulfanyl) with an oxygen atom (phenoxy) in the linker, as in the commercially available 2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile analog, significantly alters both the lipophilicity (LogD) and the molecular flexibility of the compound [1]. The 4-fluorophenyl sulfanyl motif in the target compound introduces a higher lipophilicity (due to the sulfur atom's greater polarizability) and a less flexible bond angle at C-S-C compared to C-O-C, directly impacting its passive membrane permeability and ability to engage lipophilic binding pockets. This provides a chemically differentiated profile for selecting a tool compound with enhanced cell penetration in certain contexts.

Physicochemical properties Lipophilicity Permeability

Optimal Research Application Scenarios for 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile


Deciphering the Fluorine Positional Effect in Thiazolo[5,4-d]pyrimidine Kinase Inhibition

A medicinal chemistry team can purchase this compound, its 3-fluorophenyl analog (CAS 918880-54-3), and the unsubstituted phenyl analog to construct a matched-molecular-pair dataset. By profiling all three against a kinase panel (e.g., VEGFR2, PI3K) discovered in [1], the team can directly quantify the impact of the fluorine atom's position on the selectivity index. The quantitative evidence for this approach is grounded in the known 2.4-fold potency shift for 4- vs 3-fluorophenyl in the related urea series [2]. This provides a highly rational, data-driven strategy for lead optimization.

Use as a Specific Anti-Angiogenic Probe for Selectivity Profiling

Based on the class-level inference from the HUVEC assay data for the urea analog, this compound (the 4-fluorophenyl representative) is predicted to exhibit moderate anti-angiogenic activity (IC50 ~12.8 μM) [2]. A researcher can use it as a high-specificity, low-cytotoxicity probe in co-culture angiogenesis models. Its predicted lower potency against VEGFR2, compared to more potent but less selective analogs, makes it ideal for studying subtle perturbation of angiogenic signaling without compromising overall cell viability, aligning with the validated SAR of the scaffold [1].

In Vivo Study of a Metabolically Stable Thiazolo[5,4-d]pyrimidine Inhibitor

When designing a rodent efficacy study for a novel thiazolo[5,4-d]pyrimidine-derived agent, the para-fluorine substitution on this compound is a strategic advantage. The projected metabolic stability over the non-fluorinated analog supports longer plasma exposure and reduced clearance [1]. Selecting this compound over the unsubstituted phenyl version mitigates the risk of rapid first-pass metabolism that would otherwise confound the interpretation of in vivo tumor growth inhibition or behavioral model data.

A Lipophilic Fragment for High-Throughput Permeability Screening

In a cell-based phenotypic screening campaign, where compound permeability is a major cause of false negatives, this 4-fluorophenyl sulfanyl derivative can serve as a well-characterized lipophilic control. Its structure, containing a sulfanyl linker, is predicted to have higher passive permeability than analogous compounds with oxygen linkers [1]. It is an ideal reference standard for calibrating intracellular concentration assays (e.g., by mass spectrometry) before a library screening, ensuring the assay window is competent to detect moderately permeable hits.

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